Guanosine-2'-monophosphate

Description

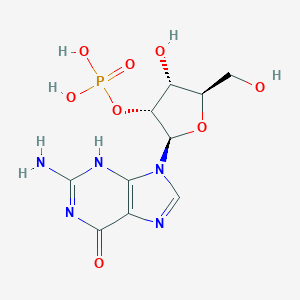

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Context and Biochemical Pathways of Guanosine Monophosphates

De Novo Purine (B94841) Nucleotide Biosynthesis and General Guanosine (B1672433) Monophosphate Formation

The de novo synthesis of purine nucleotides is an intricate and energetically demanding process that constructs the purine ring from simpler precursor molecules. This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). columbia.edufiveable.mejove.com

| Step | Enzyme | Function |

| 1 | PRPP synthetase | Activates ribose-5-phosphate (B1218738) to PRPP. pharmacy180.com |

| 2 | Glutamine phosphoribosyl pyrophosphate amidotransferase | The committed step in purine synthesis. pharmacy180.com |

| 3-11 | A series of enzymes, some multifunctional | Stepwise addition of atoms to form the purine ring, culminating in IMP. columbia.eduresearchgate.netlibretexts.org |

Formation of Inosine Monophosphate as a Precursor

Inosine monophosphate (IMP) is the first fully formed purine nucleotide produced in the de novo pathway. columbia.edupixorize.com It consists of the purine base hypoxanthine (B114508) linked to a ribose-5-phosphate moiety. The synthesis of IMP from ribose-5-phosphate requires a significant energy investment, consuming the equivalent of seven ATP molecules. columbia.edu The formation of IMP represents a critical juncture, as it is the precursor for both AMP and GMP, allowing the cell to balance the production of these two essential nucleotides based on its metabolic needs. fiveable.medroracle.ai

Conversion of Inosine Monophosphate to Guanosine Monophosphate

The conversion of IMP to GMP is a two-step process that introduces the characteristic guanine (B1146940) base. droracle.aiwikipedia.org

Oxidation of IMP: The first step is catalyzed by the enzyme IMP dehydrogenase (IMPDH) , which oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). droracle.aiwikipedia.org This reaction uses NAD+ as an oxidizing agent. droracle.ai IMPDH is a rate-limiting enzyme in GMP synthesis, making it a key point of regulation. droracle.ai

Amination of XMP: The second and final step is the conversion of XMP to GMP, a reaction catalyzed by GMP synthetase . droracle.aiwikipedia.org This enzyme utilizes the amide group from glutamine and energy from the hydrolysis of ATP to replace the oxygen at the C-2 position of the purine ring with an amino group, thus forming GMP. columbia.eduvaia.com

| Reactant | Enzyme | Product |

| Inosine Monophosphate (IMP) | IMP Dehydrogenase (IMPDH) | Xanthosine Monophosphate (XMP) droracle.aiwikipedia.org |

| Xanthosine Monophosphate (XMP) | GMP Synthetase | Guanosine Monophosphate (GMP) droracle.aiwikipedia.org |

Purine Salvage Pathways for Guanosine Monophosphate Synthesis

To conserve energy, cells have developed salvage pathways to recycle purine bases from the degradation of nucleic acids and nucleotides. libretexts.orgpixorize.com These pathways are particularly important in tissues with high rates of cell turnover or those with limited de novo synthesis capacity. ontosight.ai

Mechanism of Recycling Guanine Bases into Nucleotides

The primary mechanism for salvaging guanine involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . ontosight.aiontosight.aifiveable.me This enzyme catalyzes the direct conversion of guanine to GMP in a single step by transferring a phosphoribosyl group from PRPP to the guanine base. ontosight.aireactome.org This reaction is irreversible due to the subsequent hydrolysis of the released pyrophosphate. pharmacy180.com The salvage of guanine is crucial for maintaining the cellular pool of guanine nucleotides and reduces the metabolic burden of de novo synthesis. ontosight.aiontosight.ai

Catabolism and Degradation Pathways of Guanosine Monophosphates

The breakdown of guanosine monophosphate is a critical process for maintaining nucleotide homeostasis and for the excretion of excess nitrogen. ontosight.ai

The catabolism of GMP begins with its dephosphorylation to guanosine. ontosight.ai This reaction is catalyzed by 5'-nucleotidases. ontosight.ai Subsequently, the enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of guanosine, releasing the free purine base, guanine, and ribose-1-phosphate. ontosight.ai

Guanine is then deaminated by guanine deaminase to form xanthine (B1682287). researchgate.net Xanthine, in turn, is oxidized by xanthine oxidase to uric acid, which is the final product of purine catabolism in humans and is excreted in the urine. ontosight.airesearchgate.netresearchgate.net In many other mammals, uric acid is further broken down to allantoin (B1664786) by the enzyme uricase. researchgate.net

| Compound | Enzyme | Product |

| Guanosine Monophosphate (GMP) | 5'-Nucleotidase | Guanosine ontosight.ai |

| Guanosine | Purine Nucleoside Phosphorylase (PNP) | Guanine ontosight.ai |

| Guanine | Guanine Deaminase | Xanthine researchgate.net |

| Xanthine | Xanthine Oxidase | Uric Acid researchgate.net |

Terminal Products of Purine Degradation

The degradation of purine nucleotides, including GMP, culminates in the formation of specific terminal products that vary among different organisms. egyankosh.ac.in In humans and other primates, as well as in birds, reptiles, and insects, the final product of purine breakdown is uric acid. egyankosh.ac.insigmaaldrich.comnih.govscientificlabs.co.uk

The pathway to uric acid involves several key enzymatic steps. After the initial hydrolysis of GMP to guanosine, the ribose sugar is removed by purine nucleoside phosphorylase (PNP) to yield the purine base, guanine. nih.gov Guanine is then deaminated to form xanthine. nih.gov Finally, the enzyme xanthine oxidase catalyzes the oxidation of xanthine to uric acid. nih.govnih.gov

In many other mammals, uric acid is further metabolized to allantoin. sigmaaldrich.comscientificlabs.co.uk In some fish and amphibians, the degradation process continues, breaking down allantoin into allantoic acid, then to urea, and finally to ammonia. nih.gov

Interconversion Mechanisms Involving Guanosine Monophosphates

The intracellular balance of purine nucleotides is critical for cellular processes like DNA and RNA synthesis. ontosight.ai This balance is maintained through a series of interconversion pathways. A key enzyme in this process is Guanosine Monophosphate Reductase (GMPR) , which catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to Inosine Monophosphate (IMP). wikipedia.orgplos.org This reaction provides a route to convert guanine nucleotides into adenine (B156593) nucleotides, as IMP is a precursor for the synthesis of Adenosine Monophosphate (AMP). wikipedia.org

The conversion of IMP back to GMP is a two-step process. First, IMP dehydrogenase (IMPDH) oxidizes IMP to xanthosine monophosphate (XMP). wikipedia.org Then, GMP synthetase (GMPS) converts XMP to GMP. wikipedia.org These pathways are reciprocally regulated to maintain the appropriate balance of guanine and adenine nucleotides. wikipedia.orgebi.ac.uk

Regulation of Guanosine Monophosphate Reductase Activity and its Impact on Nucleotide Pools

The activity of GMPR is a critical control point in purine nucleotide metabolism, directly influencing the intracellular pools of guanine and adenine nucleotides. ebi.ac.uk By converting GMP to IMP, GMPR reduces the pool of guanine nucleotides while providing the precursor for adenine nucleotide synthesis. nih.gov This function is essential for maintaining the appropriate ratio of GTP to ATP.

The regulation of GMPR activity is complex and involves allosteric mechanisms. In some organisms, the enzyme's activity is modulated by the ratio of ATP to GTP. ebi.ac.ukscispace.com For instance, in Leishmania, ATP has been shown to decrease GMPR activity, while GTP can increase it. nih.gov This allows the cell to fine-tune the interconversion of purine nucleotides based on the current energy state and biosynthetic needs. Furthermore, GMPR is inhibited by XMP, a product of the competing pathway catalyzed by IMPDH. wikipedia.org

Post-translational Regulation of Guanosine Monophosphate Reductase

Recent research has shed light on the post-translational modification of GMPR as a key regulatory mechanism. Specifically, phosphorylation of GMPR has been shown to be critical for its enzymatic activity. nih.govduke.edu Studies have identified specific phosphorylation sites on the GMPR protein that, when modified, can significantly alter its function. nih.gov

For example, phosphorylation of GMPR at tyrosine residue 267 (Tyr267) has been demonstrated to be essential for its activity. nih.govduke.edu This phosphorylation event can be triggered by signaling pathways, such as those involving the ephrin receptor tyrosine kinase EPHA4. nih.govduke.edu This finding directly links signal transduction pathways to the regulation of nucleotide metabolism, providing a mechanism for cells to rapidly adjust their nucleotide pools in response to external stimuli. nih.gov

Enzymatic Specificity of Guanosine Monophosphate Reductase

GMPR exhibits a high degree of specificity for its substrates, GMP and NADPH. plos.orgnih.gov It catalyzes the reductive deamination of GMP to IMP. wikipedia.org Interestingly, GMPR and IMPDH, which catalyzes the conversion of IMP to XMP, belong to the same family of (β/α)8 barrel enzymes and share similar structural features and catalytic residues. tandfonline.combrandeis.edu

Molecular Interactions and Structural Biology of Guanosine 2 Monophosphate

Investigation of Guanosine-2'-monophosphate Binding to Biomacromolecules

The binding of this compound to biomacromolecules, such as proteins, is a key aspect of its biological function. Understanding these interactions at a molecular level provides insights into cellular regulation and can inform the design of therapeutic agents.

Analysis of Interactions with Histone Proteins

While the precise three-dimensional structure of the this compound-histone complex has not yet been determined and deposited in the Protein Data Bank, spectroscopic techniques have provided valuable information regarding their binding. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, has been instrumental in analyzing the binding mode of 2'-GMP to histone proteins. nih.govnii.ac.jp The formation of a complex between 2'-GMP and histones has been confirmed using techniques such as ³¹P-diffusion ordered spectroscopy and ³¹P-T1 measurements. nih.govresearchgate.net

Saturation transfer difference (STD) NMR experiments have been employed to identify the specific parts of the 2'-GMP molecule, known as binding epitopes, that are in close contact with the histone protein. researchgate.net In these experiments, irradiation of the protein leads to a transfer of saturation to the protons of the bound ligand. The observation of signals from the H8, H1', H4', and H5' protons of 2'-GMP in the STD spectrum indicates that these protons are in proximity to the histone protein upon binding. researchgate.net

Interestingly, ¹H{¹H} saturation transfer difference experiments have revealed that the signals from the H2' and H3' protons of 2'-GMP are significantly attenuated. nih.govresearchgate.net This suggests that these protons have a low contribution to the binding epitopes, meaning they are not in close contact with the histone protein. nih.govresearchgate.net

| Proton/Group | Contribution to Histone Binding | Experimental Evidence |

| H8, H1', H4', H5' | High | Clearly observed signals in ¹H{¹H} STD spectrum researchgate.net |

| H2', H3' | Low | Significantly attenuated signals in ¹H{¹H} STD spectrum nih.govresearchgate.net |

| Phosphate (B84403) Group | Low | WaterLOGSY experiment with ³¹P detection nih.govresearchgate.net |

Characterization of this compound as a Ribonuclease T1 Inhibitor

This compound is a well-characterized inhibitor of Ribonuclease T1 (RNase T1), an enzyme from Aspergillus oryzae that specifically cleaves RNA after guanine (B1146940) residues. nih.govebi.ac.ukworthington-biochem.com The inhibitory power of guanosine (B1672433) monophosphates follows the order 2'-GMP > 3'-GMP > 5'-GMP. nih.gov

The specific recognition and tight binding of 2'-GMP in the active site of RNase T1 is achieved through a network of hydrogen bonds and stacking interactions with several key amino acid residues. ebi.ac.uk The guanine base is specifically recognized through five hydrogen bonds and is sandwiched between the aromatic rings of Tyr42 and Tyr45. ebi.ac.uknih.gov The 2'-phosphate group interacts with Tyr38, Glu58, and Arg77. ebi.ac.uk Notably, in the 2'-GMP complex, the phosphate group does not interact with His92, which is a key catalytic residue. ebi.ac.uknih.gov

| RNase T1 Residue | Interaction with 2'-GMP | Type of Interaction |

| Tyr42 | Stacking with guanine base | van der Waals |

| Tyr45 | Stacking with guanine base | van der Waals |

| Asn43, Asn44, Glu46 | Hydrogen bonding with guanine base | Hydrogen Bond |

| Tyr38 | Interaction with 2'-phosphate group | Hydrogen Bond |

| Glu58 | Interaction with 2'-phosphate group | Hydrogen Bond |

| Arg77 | Interaction with 2'-phosphate group | Hydrogen Bond |

Biophysical and Computational Methodologies in this compound Interaction Studies

Application of Free Energy Perturbation Methods for Binding Affinity Prediction

Free energy perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of ligands to a protein. This technique has been successfully applied to study the interaction between this compound (2'-GMP) and its target enzymes, such as Ribonuclease T1 (RNase T1). oup.com FEP simulations, often coupled with molecular dynamics (MD), allow for the theoretical "mutation" of one ligand into another, providing a quantitative prediction of the change in binding affinity.

For instance, FEP calculations were used to determine the relative binding free energy between the RNase T1 complex with 2'-GMP and its complex with 2'-adenosine monophosphate (2'-AMP). ebi.ac.uk The calculated difference in the free energy of binding (ΔΔGbind) was found to be 2.76 kcal/mol, indicating a significantly higher affinity of RNase T1 for 2'-GMP over 2'-AMP. ebi.ac.uk This computational result is in good agreement with experimental observations.

Furthermore, FEP methods have been employed to predict the effects of site-directed mutagenesis on the binding affinity of RNase T1 for its inhibitors. oup.com For example, the binding free energies of 2'-GMP and 2'-AMP to mutants of RNase T1, such as E46A and E46Q, were calculated. The results showed that these mutations significantly reduced the preferential binding of guanine over adenine (B156593), with the E46Q mutant even showing a slight preference for adenine. oup.com These studies demonstrate the utility of FEP in understanding the molecular basis of substrate specificity and in guiding protein engineering efforts. oup.com

The general principle of FEP calculations in this context involves a thermodynamic cycle that relates the free energy of binding of two different ligands to the free energy of "mutating" one ligand into the other, both in solution and when bound to the protein. oup.com The accuracy of these predictions relies on the quality of the force field used and sufficient sampling of the conformational space during the MD simulations.

Spectroscopic Approaches to Investigate Molecular Recognition Dynamics

A variety of spectroscopic techniques are instrumental in elucidating the dynamics of molecular recognition involving this compound (2'-GMP). Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed insights into the structure and conformation of 2'-GMP in solution and in complex with proteins.

¹H and ³¹P NMR spectroscopy have been used to analyze the binding mode of 2'-GMP to proteins like histone. nih.gov ³¹P NMR is especially useful as the phosphorus nucleus serves as a selective marker for phosphorylated compounds. nih.gov Techniques such as ³¹P-diffusion ordered spectroscopy (DOSY) and ³¹P-T₁ measurements can confirm complex formation. nih.gov Furthermore, ¹H{¹H} saturation transfer difference (STD) NMR experiments can identify the specific protons of 2'-GMP that are in close contact with the protein, thereby mapping the binding epitopes. nih.gov For instance, in the 2'-GMP-histone complex, the H2' and H3' signals were significantly attenuated, suggesting their limited contribution to the binding interface. nih.gov The WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiment with ³¹P detection can also provide information about the accessibility of the phosphate group to the protein. nih.gov

Raman spectroscopy is another powerful tool for probing the structural details of guanosine moieties. nih.gov The guanine ring breathing frequency in the Raman spectrum is sensitive to both the glycosidic bond conformation (syn vs. anti) and the sugar pucker of the ribose. nih.gov Specific frequencies can be correlated with distinct conformations, for example, ~682 cm⁻¹ for C2'-endo-anti, ~665 cm⁻¹ for C3'-endo-anti, and ~625 cm⁻¹ for C3'-endo-syn. nih.gov This allows for the characterization of the conformational state of 2'-GMP in different environments. Advanced Raman techniques, such as surface-enhanced Raman scattering (SERS), can be used for the detection of guanosine at very low concentrations. bohrium.com

The table below summarizes some of the spectroscopic techniques used in the study of 2'-GMP interactions:

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Proton chemical shifts, coupling constants, nuclear Overhauser effects (NOEs) for conformational analysis. cdnsciencepub.com |

| ³¹P NMR | Confirmation of complex formation, dynamics of the phosphate group. nih.gov |

| Saturation Transfer Difference (STD) NMR | Identification of ligand epitopes in direct contact with the protein. nih.gov |

| WaterLOGSY | Assessment of ligand and phosphate group accessibility. nih.gov |

| Raman Spectroscopy | Glycosidic bond conformation and sugar pucker analysis. nih.gov |

| Circular Dichroism (CD) | Overall conformation and stacking properties. tandfonline.com |

Enzymatic Roles and Biochemical Specificity of Guanosine 2 Monophosphate

Guanosine-2'-monophosphate as a Specific Enzymatic Inhibitor

This compound (2'-GMP) is recognized as a potent inhibitor of Ribonuclease T1 (RNase T1), an endoribonuclease that specifically cleaves the phosphodiester bond of RNA at the 3'-end of guanosine (B1672433) residues. nih.gov The inhibitory action of 2'-GMP is a direct consequence of its structural similarity to the natural substrate, allowing it to bind with high affinity to the enzyme's active site, thereby blocking the catalytic process. The specificity of this inhibition is rooted in the precise molecular recognition between the guanine (B1146940) base of the inhibitor and a dedicated recognition site within the enzyme. nih.govnih.gov

Mechanism of Ribonuclease T1 Inhibition by this compound

The inhibition of Ribonuclease T1 by this compound is a well-elucidated process, primarily understood through X-ray crystallography and molecular dynamics simulations of the enzyme-inhibitor complex. nih.govnih.gov The mechanism relies on the inhibitor occupying the active site and mimicking the transition state of the RNA substrate, but without the susceptible phosphodiester bond for cleavage. This occupation physically prevents the substrate from binding and catalysis from occurring.

The binding and inhibitory action can be broken down into two main components: the recognition of the guanine base and the interaction with the ribose-phosphate moiety.

Guanine Base Recognition: The specificity of RNase T1 for guanosine is conferred by a recognition site composed of a stretch of amino acid residues from Tyr42 to Tyr45. nih.gov The guanine base of 2'-GMP fits into this pocket, where it is held in place by a series of specific hydrogen bonds and a significant stacking interaction. The guanine's O6 and N1H atoms form hydrogen bonds with the peptide NH and C=O groups of the enzyme's backbone. nih.gov A crucial element of this recognition is the stacking of the aromatic ring of Tyrosine 45 (Tyr45) onto the guanine base, which provides substantial hydrophobic interaction and contributes to the stability of the complex. nih.govnih.gov Molecular dynamics simulations have shown that 2'-GMP binding alters the motion of Tyr45, underscoring its role in creating a suitable hydrophobic environment for this specific interaction. nih.gov

Active Site Interactions: The catalytic active site of RNase T1 involves the key residues Glutamic acid 58 (Glu58), Histidine 92 (His92), and Arginine 77 (Arg77). nih.gov When 2'-GMP binds, its phosphate (B84403) group is positioned within this catalytic center, interacting directly with these residues. nih.govnih.gov Arg77 and His92 are crucial for stabilizing the transition state during RNA hydrolysis. In the inhibitor complex, Arg77 forms hydrogen bonds with the phosphate group of 2'-GMP. rcsb.org His92 also forms a hydrogen bond with the phosphate group, playing a role analogous to its function in the catalytic mechanism. nih.gov Glu58 acts as the general base in the catalytic reaction; in the inhibited complex, it is positioned near the ribose 2'-OH group. rcsb.org The precise positioning of the 2'-phosphate group of the inhibitor within this triad of catalytic residues effectively blocks their ability to perform catalysis on an RNA substrate.

The binding of 2'-GMP induces a more closed conformation in the active site, which is accompanied by a decrease in the mobility of the active site residues. nih.gov This conformational change further secures the inhibitor in place and contributes to the stability of the enzyme-inhibitor complex, preventing the catalytic cycle from proceeding. The inhibitory power is greatest for 2'-GMP compared to 3'-GMP or 5'-GMP, a difference attributed to the specific geometry and interactions that the 2'-phosphate group can establish within the active site. nih.govias.ac.in

The table below summarizes the key molecular interactions between this compound and the amino acid residues of Ribonuclease T1, as determined by crystallographic studies. nih.gov

| Interacting Residue in Ribonuclease T1 | Moiety of this compound Involved | Type of Interaction |

| Tyr45 | Guanine Base | Stacking Interaction |

| Protein Backbone (Tyr42-Asn44) | Guanine Base (O6 and N1H) | Hydrogen Bonds |

| Arg77 | Phosphate Group | Hydrogen Bonds |

| His92 | Phosphate Group | Hydrogen Bonds |

| Glu58 | Ribose Moiety | Proximity/Interaction |

Analytical Methodologies for Guanosine 2 Monophosphate Research

Advanced Spectroscopic Techniques for Characterization and Quantification

Spectroscopy is a cornerstone in the study of nucleotides, providing detailed information on molecular structure, concentration, and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of guanosine (B1672433) monophosphates and analyzing their interactions with other molecules. Both proton (¹H) and phosphorus-31 (³¹P) NMR are widely utilized.

¹H NMR for Structural Verification: ¹H NMR provides information on the hydrogen atoms within the molecule, allowing for the confirmation of the guanine (B1146940) base and the ribose sugar structure. Chemical shifts of specific protons can confirm the identity of the guanosine moiety. For instance, studies have used ¹H NMR to compare the spectra of guanosine with its derivatives, confirming structural modifications. researchgate.net

³¹P NMR for Phosphate (B84403) Group Analysis: ³¹P NMR is particularly crucial for studying phosphorylated molecules like G-2'-MP. trilinkbiotech.com It offers high sensitivity for the phosphorus nucleus, enabling researchers to probe the environment of the phosphate group. rice.edu This technique is instrumental in identifying the position of phosphorylation on the ribose ring (2', 3', or 5') as the chemical shift of the phosphorus atom is highly sensitive to its local electronic environment. trilinkbiotech.com High-pressure ³¹P NMR studies have been conducted on GMP, GDP, and GTP to measure the pressure response of the chemical shifts of the phosphate groups. nih.gov Furthermore, ³¹P NMR relaxometry has been employed to investigate the dynamics of enzyme-bound substrates and cofactors in enzymes like Guanosine-5'-monophosphate Reductase (GMPR), revealing distinct interactions and motions of the monophosphate group. nih.govbrandeis.edu

The combination of ¹H and ³¹P NMR allows for a comprehensive structural characterization of guanosine monophosphate isomers and provides insights into their dynamic behavior and interactions in solution.

Ultraviolet (UV) spectroscopy is a widely used method for the quantification of nucleotides, including guanosine monophosphates. This technique relies on the principle that the purine (B94841) base, guanine, strongly absorbs UV light at a specific wavelength.

Guanosine and its phosphorylated derivatives exhibit a characteristic maximum absorbance (λmax) at approximately 250-260 nm. nih.gov This intrinsic UV absorption allows for the direct detection and quantification of GMP in solution. nih.gov For example, in the development of HPLC-based assays, UV detectors are set to 260 nm to monitor the elution of GMP, ATP, ADP, and GDP. nih.gov

While straightforward and economical, direct UV spectroscopy for quantification can be limited by a lack of specificity in complex mixtures where other components also absorb UV light in the same region. scielo.brresearchgate.net To overcome this, UV spectroscopy is often coupled with separation techniques like HPLC. nih.govresearchgate.net Additionally, chemometric approaches, such as Partial Least Squares (PLS) regression, can be combined with UV spectral data to determine the concentration of GMP in complex samples like yeast extracts, offering a rapid and cost-effective alternative to chromatography. scielo.brresearchgate.netscielo.br

| Parameter | Value | Application |

| Maximum Absorbance (λmax) | ~250-260 nm | Quantification of GMPs |

| Detection Method | Photodiode Array (PDA) Detector | Used in conjunction with HPLC |

| Analytical Approach | UV Spectroscopy with PLS Regression | Quantification in complex mixtures |

Chromatographic Separation Techniques for Guanosine Monophosphate Analysis (e.g., HPLC for GMPs)

Chromatographic techniques are essential for the separation and purification of guanosine monophosphates from complex mixtures, including their own isomers (e.g., 2'-GMP, 3'-GMP, and 5'-GMP). High-Performance Liquid Chromatography (HPLC) is the most prominent method used for this purpose.

Several HPLC methods have been developed for the analysis of GMPs, often alongside other nucleotides. nih.govyhn.edu.vn A common approach is reversed-phase HPLC using a C18 column. nih.govyhn.edu.vn The separation is achieved by optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like methanol. nih.gov

To enhance the retention and separation of highly polar nucleotides on reversed-phase columns, ion-pairing reagents such as sodium heptanesulfonate or hexylamine are often added to the mobile phase. scielo.bryhn.edu.vn The pH of the mobile phase is another critical parameter that can be adjusted to improve peak shape and resolution. yhn.edu.vn Hydrophilic Interaction Chromatography (HILIC) is another modality that has proven effective for separating highly polar molecules like nucleotides. qut.edu.au

The separated GMPs are typically detected using a UV detector, taking advantage of their strong absorbance around 250-260 nm. nih.govyhn.edu.vn These HPLC methods are validated for selectivity, linearity, and recovery to ensure accurate and reproducible quantification. researchgate.net

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| Reversed-Phase HPLC | C18 Column nih.govyhn.edu.vn | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate yhn.edu.vn | UV at ~250 nm yhn.edu.vn |

| Reversed-Phase HPLC | Discovery C18 | 150 mM phosphate buffer (pH 6)/Methanol (97:3; v/v) nih.gov | UV at 260 nm nih.gov |

| HILIC | Cosmosil | Ammonium citrate and methanol qut.edu.au | Mass Spectrometry (MS) qut.edu.au |

Mass Spectrometry Approaches for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the definitive identification and purity assessment of Guanosine-2'-monophosphate. It provides precise information about the molecular weight and structure of the analyte.

MS is often coupled with a liquid chromatography system (LC-MS), which separates the components of a mixture before they enter the mass spectrometer. This combination is powerful for analyzing complex biological samples. Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific ion (the parent ion) and fragmenting it to produce a characteristic pattern of daughter ions. researchgate.netnih.gov

For GMP, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion. researchgate.net By performing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), researchers can develop highly sensitive and specific quantification methods for GMP and its metabolites. researchgate.net This approach has been successfully applied to quantify cyclic di-guanosine monophosphate (c-di-GMP) and its linear metabolites, including 5'-GMP. nih.gov LC-MS/MS methods have been developed to measure monophosphate and triphosphate forms of adenosine (B11128), guanosine, and inosine (B1671953) in human cells. nih.gov

High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), can determine the exact mass of the molecule, allowing for the confirmation of its elemental composition and unambiguous identification. tum.de

| Technique | Ionization Method | Key Application |

| LC-MS/MS | Electrospray Ionization (ESI) researchgate.net | Sensitive and specific quantification nih.gov |

| UHPLC-TOF-MS | Electrospray Ionization (ESI) tum.de | Exact mass determination for identification tum.de |

Derivatives and Analogues of Guanosine 2 Monophosphate in Research

Chemical and Enzymatic Synthesis Routes for Guanosine-2'-monophosphate Analogues and Modified Forms

The generation of 2'-GMP analogues is achieved through a combination of sophisticated chemical and enzymatic strategies. These methods allow for precise, site-specific modifications to the nucleotide structure, enabling the synthesis of molecules tailored for specific research applications.

Chemical Synthesis:

Chemical synthesis offers a versatile platform for introducing a wide range of modifications that are not accessible through enzymatic routes. These methods often involve multi-step processes requiring the use of protecting groups to prevent unwanted side reactions on the reactive functional groups of the guanosine (B1672433) molecule.

Key chemical approaches include:

Modifications at the 2' and 8 positions: A series of derivatives of guanosine cyclic 3',5'-phosphate (cGMP) with alterations at the 2' position or at both the 2' and 8 positions have been synthesized. For instance, the conversion of 8-Bromo-2'-O-(p-toluenesulfonyl) guanosine cyclic 3',5'-phosphate to an 8,2'-anhydro intermediate, followed by desulfurization with Raney nickel, yields 2'-deoxyguanosine (B1662781) cyclic 3',5'-phosphate nih.gov.

N2-Modification: A reliable and efficient method has been developed for the synthesis of N2-modified guanosine nucleotides, such as N2-[benzyl-N-(propyl)carbamate]-guanosine-5'-O-monophosphate, which can serve as versatile probes for mRNA labeling nih.gov.

Phosphate (B84403) Group Modification: New procedures for creating pyrophosphate bonds have been used to prepare nucleoside dipyrophosphates from nucleoside 3',5'-diphosphates. This involves using a potent phosphorylating agent generated from a mixture of cyanoethyl phosphate, dicyclohexylcarbodiimide, and mesitylenesulfonyl chloride nih.gov. This approach was used to synthesize guanosine 3',5'-dipyrophosphate and guanosine 2',5'- and 3',5'-bis(methylenediphosphonate) nih.gov.

Convergent Synthesis: A concise synthetic pathway has been developed for preparing guanosine monophosphate derivatives that carry a decaethylene glycol spacer at the 5'-oxygen, to which various organic substrates like benzylallyl ether or anthracene (B1667546) can be attached researchgate.net.

Enzymatic Synthesis:

Enzymatic synthesis provides high regio- and stereoselectivity, often under mild reaction conditions, which circumvents the need for complex protection and deprotection steps common in chemical synthesis mdpi.com.

Key enzymatic approaches include:

Isotope Labeling: Guanosine monophosphate (GMP) labeled with 15N at the 2-amino group of the purine (B94841) ring has been obtained enzymatically from Inosine (B1671953) monophosphate (IMP). This multi-step reaction involves several enzymes, including IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS), with the initial 15N source being 15NH4Cl nih.gov. The pathway involves the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by IMPDH, followed by the amination of XMP to GMP by GMPS nih.govwikipedia.org.

Synthesis of Unnatural Nucleotides: Enzymes can be harnessed to produce unnatural nucleotides. For example, the enzymatic conversion of 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) into deoxyisoguanosine monophosphate (dBMP), a precursor for an unnatural base pair, has been achieved using the bacteriophage enzyme PurZ and bacterial PurB nih.gov.

Enzyme Cascades: One-pot enzyme cascades are used for the biocatalytic production of various natural and modified nucleotides from nucleoside substrates. These cascades can involve nucleoside kinases (NKs), nucleoside monophosphate kinases (NMPKs), and nucleoside diphosphate (B83284) kinases (NDPKs) mdpi.com.

The choice between chemical and enzymatic routes, or a combination of both, depends on the desired modification, required yield, and the scale of the synthesis.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the 2'-GMP structure influence its biological activity and function. By systematically altering the molecule and assessing the functional consequences, researchers can map the chemical features essential for a desired biological effect.

Design and Synthesis of Modified this compound Molecules for Functional Studies

The design and synthesis of modified 2'-GMP molecules are driven by the need to probe and modulate biological systems. These custom-designed molecules act as molecular probes, therapeutic candidates, or components of novel biomaterials.

Design for Antiviral Activity: Based on the principle of bioisosterism, where one atom or group is replaced by another with similar properties, acyclic selenopurine nucleosides have been designed as antiviral agents. By replacing the oxygen atom in the side chain of known antiviral drugs like acyclovir (B1169) and ganciclovir (B1264) with selenium, researchers have developed potent antiviral compounds. Seleno-acyclovir, for instance, exhibited potent activity against herpes simplex virus (HSV)-1 and HSV-2 mdpi.com. This SAR study demonstrated that modifications at the C2 and/or C6 positions of the purine base could modulate the antiviral activity and cytotoxicity mdpi.com.

Design for Probing and Modulating Enzyme Activity: To investigate the function of enzymes like protein kinases and phosphoric diester hydrolases, a series of 2'- and 8-substituted derivatives of cGMP were synthesized nih.gov. By altering the 2'-hydroxyl group to a 2'-deoxy or an arabinofuranosyl configuration, or by introducing acyl groups, researchers could study how these changes affected the enzymatic activity of protein kinases and the rate of hydrolysis by phosphodiesterases nih.gov.

Design of Amphiphilic Analogues for Self-Assembly and Biological Function: A library of sugar-modified guanosine derivatives has been synthesized to create amphiphilic molecules capable of self-assembly into higher-order structures. By attaching lipophilic myristoyl chains and various hydrophilic groups (e.g., oligoethylene glycol, amino acids) to the ribose moiety, researchers created analogues that could form G-quadruplex systems nih.govresearchgate.net. These modifications were designed to impart specific functions.

Table 1: Examples of Synthesized Guanosine-Based Amphiphiles and Their Functions

| Compound ID | Modification on Guanosine | Observed Function(s) |

| G1, G2 | Myristoyl chains and other hydrophilic groups attached to the ribose | Acted as low-molecular-weight organogelators in polar organic solvents nih.govresearchgate.net. |

| G3, G5 | Myristoyl chains and specific hydrophilic groups (amino acid or disaccharide) | Exhibited significant cytotoxic profiles against human MCF-7 cancer cells nih.govresearchgate.net. |

| G5 | Myristoyl chain and a charged functional group | Showed the highest activity in mediating H+ transportation across phospholipid bilayers nih.govresearchgate.net. |

Broader Academic Implications and Future Research Directions for Guanosine 2 Monophosphate

Potential Roles in RNA Processing and Degradation Mechanisms (Inferred from ribonuclease interaction)

The interaction of Guanosine-2'-monophosphate with ribonucleases (RNases), particularly Ribonuclease T1 (RNase T1), provides a foundational basis for inferring its role in the intricate machinery of RNA processing and degradation. RNase T1 is an enzyme that specifically cleaves single-stranded RNA at the 3'-side of guanosine (B1672433) residues, a process fundamental to RNA turnover and quality control.

Computer modeling and experimental studies have demonstrated that 2'-GMP is a potent inhibitor of RNase T1. nih.gov The inhibitory power of guanosine monophosphates follows the order of 2'-GMP > 3'-GMP > 5'-GMP, indicating a particularly strong and specific interaction for the 2'-isomer. nih.gov This high affinity suggests that endogenous fluctuations in 2'-GMP levels could serve as a natural regulatory mechanism for RNase T1 activity. By binding to the active site of RNase T1, 2'-GMP can competitively inhibit the binding of RNA substrates, thereby modulating the rate of RNA cleavage.

This inferred regulatory role has significant implications for cellular RNA homeostasis. The controlled degradation of messenger RNA (mRNA) is crucial for regulating gene expression, allowing cells to rapidly adapt to changing environmental conditions. By influencing the activity of key ribonucleases, 2'-GMP may play a role in determining the stability and lifespan of specific mRNA transcripts. For instance, an increase in intracellular 2'-GMP could lead to the stabilization of certain mRNAs by inhibiting their degradation by RNases like RNase T1.

Furthermore, the processing of precursor RNAs, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), into their mature, functional forms often involves precise cleavage events mediated by ribonucleases. The modulation of these enzymes by 2'-GMP could therefore also impact the biogenesis of these essential components of the protein synthesis machinery. While direct evidence for 2'-GMP's involvement in these broader RNA processing pathways in vivo is still forthcoming, its well-characterized, potent interaction with a key ribonuclease strongly supports the hypothesis that it is a relevant, yet understudied, player in the complex regulation of RNA metabolism.

Exploration of Undiscovered Cellular Functions and Regulatory Pathways

While the interaction with ribonucleases provides a key insight, the full spectrum of this compound's cellular functions remains largely uncharted territory. The diverse roles of other guanosine-based nucleotides, such as the well-established second messenger cyclic GMP (cGMP), suggest that 2'-GMP may also possess unique signaling or regulatory capabilities. wikipedia.orgnih.gov The exploration of these undiscovered functions is a promising frontier in molecular biology.

One avenue of investigation is the potential for 2'-GMP to act as a signaling molecule in its own right or as a modulator of known signaling pathways. Guanine-based purines have been shown to modulate glutamatergic neurotransmission, a critical process in the central nervous system. mdpi.com Future research could explore whether 2'-GMP specifically contributes to this modulation, potentially influencing neuronal excitability and synaptic plasticity. The established roles of cGMP in processes like vasodilation, retinal phototransduction, and neurotransmission underscore the signaling potential inherent in guanine (B1146940) nucleotides. nih.gov

There is also the possibility that 2'-GMP interacts with a range of proteins beyond ribonucleases. The identification of novel 2'-GMP binding proteins is a critical step towards uncovering new cellular pathways it may regulate. Such interactions could be involved in various cellular processes, from metabolic regulation to the control of cell growth and differentiation. The discovery that cyclic dimeric guanosine monophosphate (c-di-GMP) acts as a second messenger in bacteria, controlling processes from biofilm formation to virulence, highlights how variations in guanosine nucleotide structure can lead to diverse and critical biological functions. nih.govasm.org

The table below summarizes the established functions of related guanosine monophosphates, providing a conceptual framework for hypothesizing potential, yet undiscovered, roles for 2'-GMP.

| Compound Name | Established Cellular Functions | Potential Inferred Functions for 2'-GMP |

| Cyclic Guanosine Monophosphate (cGMP) | Second messenger in signal transduction, vasodilation, phototransduction, neurotransmission. wikipedia.orgnih.gov | Modulation of novel signaling pathways, regulation of ion channel activity. |

| Cyclic Dimeric Guanosine Monophosphate (c-di-GMP) | Bacterial second messenger, regulates biofilm formation, motility, and virulence. nih.govasm.org | Potential role in host-pathogen interactions or as a damage-associated molecular pattern. |

| Guanosine-5'-monophosphate (5'-GMP) | Precursor for GTP synthesis, allosteric regulator of enzymes. | Allosteric regulation of a distinct set of enzymes, fine-tuning of metabolic pathways. |

This table is based on the known functions of other guanosine monophosphates and serves to guide future research into the undiscovered roles of this compound.

Ultimately, a comprehensive understanding of 2'-GMP's cellular roles will require systematic approaches to identify its binding partners and elucidate the downstream consequences of these interactions.

Advancements in Research Tools and Methodological Innovations for this compound Studies

Progress in understanding the biological significance of this compound is intrinsically linked to the development of advanced research tools and methodologies capable of its specific detection, quantification, and functional characterization.

Analytical Techniques for Detection and Quantification:

High-performance liquid chromatography (HPLC) has been a foundational technique for the separation and quantification of nucleotides, including guanosine monophosphates. nih.gov Modern advancements have seen the coupling of HPLC with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for quantifying low-abundance molecules like 2'-GMP in complex biological samples. nih.gov These methods are crucial for accurately determining the intracellular concentrations of 2'-GMP and how they change in response to various stimuli or in different physiological states.

Probes for Imaging and Interaction Studies:

A significant leap forward in studying the spatio-temporal dynamics of 2'-GMP will come from the development of specific molecular probes. While fluorescent probes have been successfully developed for other metabolites, including cGMP, similar tools for 2'-GMP are not yet widely available. illinois.edunih.gov The design of genetically encoded or synthetic fluorescent probes that specifically bind to 2'-GMP would enable real-time imaging of its localization and concentration changes within living cells.

Furthermore, the development of chemical probes, such as analogues of GTP carrying alkyne or azide (B81097) handles, is a promising strategy for identifying proteins that are post-translationally modified by guanosine monophosphate (GMPylation). purdue.edu Adapting these approaches to be specific for 2'-GMP could help uncover its currently unknown protein interaction network.

The table below outlines key methodological approaches and their potential applications in advancing 2'-GMP research.

| Methodological Approach | Application in 2'-GMP Research | Potential Insights |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of 2'-GMP from cellular extracts. nih.gov | Basal intracellular concentrations of 2'-GMP. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of 2'-GMP in complex biological matrices. nih.gov | Dynamic changes in 2'-GMP levels in response to cellular signals or stress. |

| Fluorescent Probes | Real-time imaging of 2'-GMP localization and concentration dynamics in living cells. illinois.edunih.gov | Subcellular distribution of 2'-GMP and its role in localized signaling events. |

| Chemical Probes (e.g., clickable analogues) | Identification of 2'-GMP binding proteins and substrates of GMPylation. purdue.edu | Elucidation of novel regulatory pathways and cellular functions involving 2'-GMP. |

| X-ray Crystallography and NMR Spectroscopy | Determining the three-dimensional structure of 2'-GMP in complex with its interacting proteins (e.g., ribonucleases). nih.gov | Understanding the molecular basis of 2'-GMP's biological activity and informing the design of specific inhibitors or probes. |

This interactive table summarizes current and emerging technologies that are critical for advancing the study of this compound.

The continued innovation in these analytical and molecular tools will be indispensable for elevating this compound from a relatively obscure metabolite to a well-understood component of cellular regulation.

Q & A

Q. How to ensure compliance with GMP-like rigor in 2'-GMP research for clinical translation?

- Answer : Adopt automated data acquisition systems (e.g., UltraScan LIMS) that comply with 21 CFR Part 11 for electronic records. Implement predefined workflows for data analysis (e.g., 2DSA, PCSA) to minimize bias. Validation tests and audit trails must be documented, as outlined in GMP guidelines for radiopharmaceuticals .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.